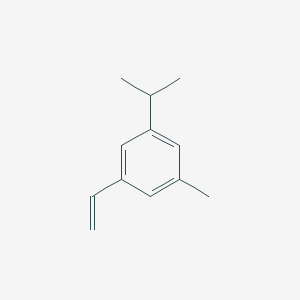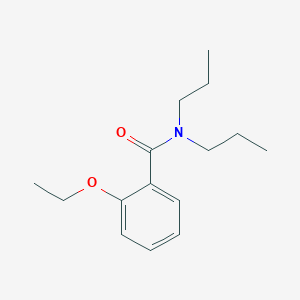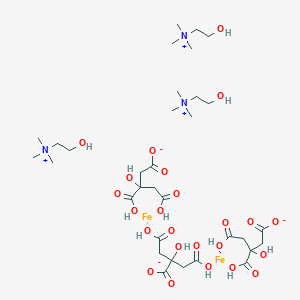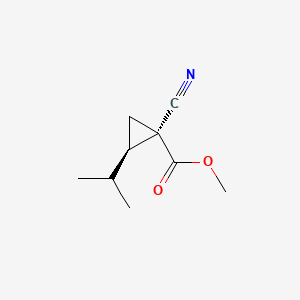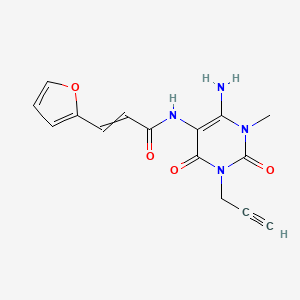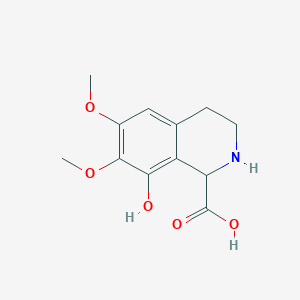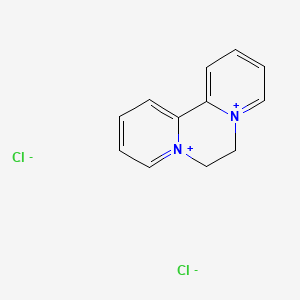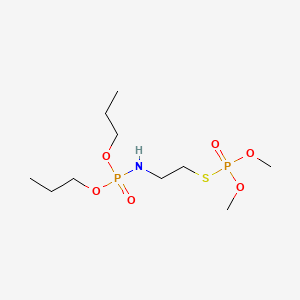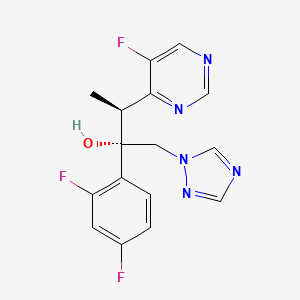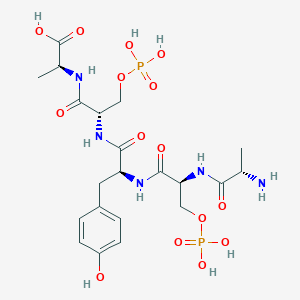
L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is a synthetic phosphopeptide composed of five amino acids: alanine, phosphoserine, phosphotyrosine, serine, and alanine. This compound is of significant interest due to its role in studying protein phosphorylation, a critical regulatory mechanism in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: Subsequent amino acids (phosphoserine, phosphotyrosine, serine, and alanine) are sequentially added using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of phosphopeptides like Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine often employs automated peptide synthesizers to scale up the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine can undergo various chemical reactions, including:
Oxidation: The phosphotyrosine residue can be oxidized to form phosphotyrosine sulfoxide.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Phosphorylation reagents like phosphoramidites are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dephosphorylated peptides, oxidized phosphotyrosine derivatives, and substituted phosphopeptides.
Applications De Recherche Scientifique
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in developing therapeutic agents targeting phosphorylation-related diseases.
Industry: Utilized in the production of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine involves its interaction with protein kinases and phosphatases. These enzymes recognize the phosphorylated residues (phosphoserine and phosphotyrosine) and catalyze the transfer or removal of phosphate groups, thereby modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine: Similar structure but contains phosphothreonine instead of phosphoserine.
Alanyl-phosphoseryl-phosphotyrosyl-threonyl-alanine: Contains threonine instead of serine.
Uniqueness
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is unique due to its specific sequence and combination of phosphorylated residues, making it a valuable tool for studying specific phosphorylation events and their biological implications.
Propriétés
Formule moléculaire |
C21H33N5O15P2 |
|---|---|
Poids moléculaire |
657.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-10(22)17(28)25-16(9-41-43(37,38)39)20(31)24-14(7-12-3-5-13(27)6-4-12)18(29)26-15(8-40-42(34,35)36)19(30)23-11(2)21(32)33/h3-6,10-11,14-16,27H,7-9,22H2,1-2H3,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H,32,33)(H2,34,35,36)(H2,37,38,39)/t10-,11-,14-,15-,16-/m0/s1 |
Clé InChI |
HVFFEESEZAFXBG-FQDAJMMCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(COP(=O)(O)O)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


